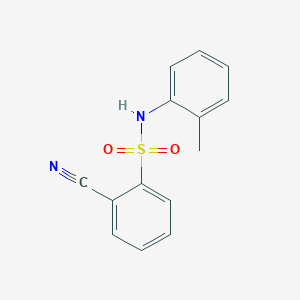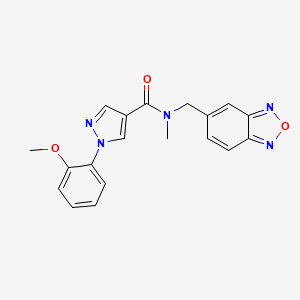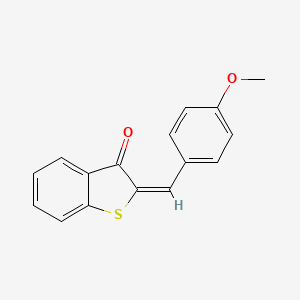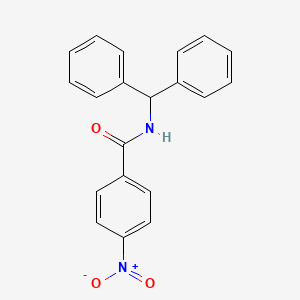![molecular formula C19H23NO3 B5503753 1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5503753.png)
1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which the target compound falls under, often involves cycloaddition reactions or condensations. For instance, the synthesis of furo[2,3-b]pyridines through a [3+3]-cyclocondensation of dibenzoyl-1H-pyrrole-2,3-diones with 5-aminofuran showcases a method that could be analogous to synthesizing similar pyrrolidine compounds (Antonov, Dmitriev, & Maslivets, 2021). These methods provide a foundation for the preparation of complex pyrrolidine structures through tailored synthetic pathways.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using X-ray diffraction and spectroscopic methods, including NMR and IR spectroscopy. The crystal structure analysis of pyrrolidine compounds reveals the stereochemistry and conformational details essential for understanding the chemical behavior of these molecules (Fu et al., 2006).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, including cycloadditions, ring transformations, and transannulation reactions. These reactions often lead to the formation of complex heterocyclic structures, indicative of the versatile reactivity of the pyrrolidine moiety. The reaction pathways and products depend significantly on the substituents and the reaction conditions employed (Mataka et al., 1992).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and crystallinity, are influenced by the molecular structure and substituents. These properties are crucial for the compound's behavior in different environments and can be determined through empirical studies.
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the electronic nature of the substituents and the overall molecular framework. For example, the synthesis and characterization of pyrrolidine compounds reveal their acid dissociation constants and reactivity patterns, providing insights into their chemical behavior (Nural et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antileukemic Activity
The synthesis of derivatives, including 1-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}pyrrolidine and their evaluation for antileukemic activity has been a subject of research. One study focused on the synthesis and evaluation of antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives. These compounds were synthesized and tested for their effectiveness against leukemia L1210 in vivo, showing good antileukemic activity comparable with mitomycin (Ladurée et al., 1989).
Antioxidative Activity
Research into the antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction has highlighted the significant antioxidant properties of pyrroles. This study showed that all tested pyrroles inhibited hexanal oxidation by almost 100% at a concentration of 50 microg/mL over 40 days. Such findings suggest potential applications for this compound derivatives in antioxidative formulations (Yanagimoto et al., 2002).
Antimicrobial Activity
A study on the synthesis, antimicrobial activity, and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed interesting antibacterial activity. Compounds exhibited significant activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting that derivatives of this compound could serve as potential leads for the development of new antimicrobial agents (Nural et al., 2018).
Catalytic Applications
The development of mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands for the catalytic oligomerization of ethylene illustrates the versatility of pyridine-based structures in catalysis. This research highlights the potential use of this compound derivatives in developing novel catalysts for industrial applications (Kermagoret et al., 2008).
Eigenschaften
IUPAC Name |
[5-[(4-propan-2-ylphenoxy)methyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(2)15-5-7-16(8-6-15)22-13-17-9-10-18(23-17)19(21)20-11-3-4-12-20/h5-10,14H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCUMXYFUFSAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)




![(1R*,3S*)-1,3-dihydroxy-N-(2-phenoxyphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5503733.png)

![2-(acetylamino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5503742.png)
![1-[3-(3-amino-1-azepanyl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone hydrochloride](/img/structure/B5503756.png)
![N-{3-[(3R*,4R*)-4-ethyl-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-4-fluorobenzamide](/img/structure/B5503765.png)